N-cyclopropylpyridine-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonimidates, which includes N-cyclopropylpyridine-2-sulfonamide, focuses on their synthesis from sulfur(II), sulfur(IV) and sulfur(VI) reagents . The synthesis of these important sulfur-containing compounds has been intensively studied .Molecular Structure Analysis
The molecular formula of N-cyclopropylpyridine-2-sulfonamide is C8H10N2O2S. Its molecular weight is 198.24.Scientific Research Applications
Synthesis of Organosulfur Compounds
This compound is a type of sulfonimidate, which is an organosulfur species . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application in the field of organic chemistry .
Building Blocks for Alternative Sulfur Compounds
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Polymer Synthesis
In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Applications in Pharmaceuticals
Organosulfur compounds with sulfur–nitrogen bonds, such as “N-cyclopropylpyridine-2-sulfonamide”, have found various applications in diverse fields such as pharmaceuticals . They have been widely applied as building blocks in medical chemistry .
Mechanism of Action
Target of Action
N-cyclopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
N-cyclopropylpyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of p-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, N-cyclopropylpyridine-2-sulfonamide prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, affecting their ability to replicate . This results in the bacteriostatic activity of N-cyclopropylpyridine-2-sulfonamide, limiting the growth and proliferation of bacteria .
Pharmacokinetics
This could potentially lead to long residence times in both water and soil matrices . .
Result of Action
The primary result of N-cyclopropylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA production in bacteria, thereby limiting their ability to replicate and proliferate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropylpyridine-2-sulfonamide. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially result in unintentional exposure of different organisms to the compound, leading to long-term ecological risks and unpredicted effects
properties
IUPAC Name |
N-cyclopropylpyridine-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-4-5-7)8-3-1-2-6-9-8/h1-3,6-7,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXEULDNASXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyridine-2-sulfonamide |
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